molecular formula C16H11Cl2N3OS B2925890 4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-67-8

4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B2925890
CAS No.: 338771-67-8
M. Wt: 364.24
InChI Key: ZJCZYZYRESXNND-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative characterized by a 2,4-dichlorophenylsulfanyl group at position 4, a methoxy group at position 5, and a 2-pyridinyl substituent at position 2. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-22-13-9-20-15(12-4-2-3-7-19-12)21-16(13)23-14-6-5-10(17)8-11(14)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCZYZYRESXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C16H14Cl2N3OS
  • Molecular Weight : 364.24 g/mol
  • CAS Number : 338772-29-5

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 5-methoxy-2-(2-pyridinyl)pyrimidine under controlled conditions. The resulting product is purified through recrystallization or chromatography to achieve a high purity level.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer therapy and antimicrobial effects.

Anticancer Activity

A study evaluating various pyrimidine derivatives found that certain structural modifications significantly enhanced their inhibitory effects against cancer cell lines. Specifically, compounds similar to this compound demonstrated promising results against several cancer types, including colon and breast cancers.

Antimicrobial Activity

In vitro assays have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHCT-15 (Colon Carcinoma)<10
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli15

Case Study: Anticancer Efficacy

In a comparative study involving several pyrimidine derivatives, this compound was tested against HCT-15 colon carcinoma cells. The results indicated an IC50 value of less than 10 µM, suggesting high potency in inhibiting cell proliferation.

Case Study: Antimicrobial Properties

A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of 12 µM against S. aureus, indicating significant antibacterial activity.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets within cells. Molecular docking studies suggest that it binds effectively to dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both cancer cells and bacteria. This binding disrupts the normal function of DHFR, leading to reduced proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Reference
4-((2,4-Dichlorophenyl)sulfanyl)-5-methoxy-2-(2-pyridinyl)pyrimidine 4: 2,4-dichlorophenylsulfanyl; 5: methoxy; 2: 2-pyridinyl C₁₆H₁₁Cl₂N₃OS 376.25 Sulfanyl, methoxy, pyridinyl Target Compound
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid 4: 2,4-dichlorophenylsulfanyl; 2: phenyl; 5: carboxylic acid C₁₇H₁₀Cl₂N₂O₂S 377.25 Carboxylic acid, sulfanyl
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 4: 2-chlorophenylsulfanyl; 2: methylsulfanyl; 5: ethyl carboxylate C₁₅H₁₃ClN₂O₂S₂ 369.86 Carboxylate, methylsulfanyl
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 5: 4-chlorophenyl; 2: 3-(trifluoromethyl)phenoxy C₁₇H₁₀ClF₃N₂O 374.73 Phenoxy, trifluoromethyl

Key Observations :

  • Lipophilicity: The 2,4-dichlorophenylsulfanyl group in the target compound and ’s analog enhances hydrophobicity compared to the trifluoromethylphenoxy group in .
  • Solubility : The carboxylic acid in ’s compound improves aqueous solubility relative to the methoxy and pyridinyl groups in the target compound.

Key Insights :

  • However, the oxadiazole and thioether groups in ’s compound may enhance membrane penetration compared to the pyridinyl group in the target .
  • Receptor Targeting : Thiazolo-pyrimidines () demonstrate high affinity for CRF receptors, whereas the target compound’s pyridinyl group may favor kinase or protease targets due to its nitrogen-rich aromatic system .

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